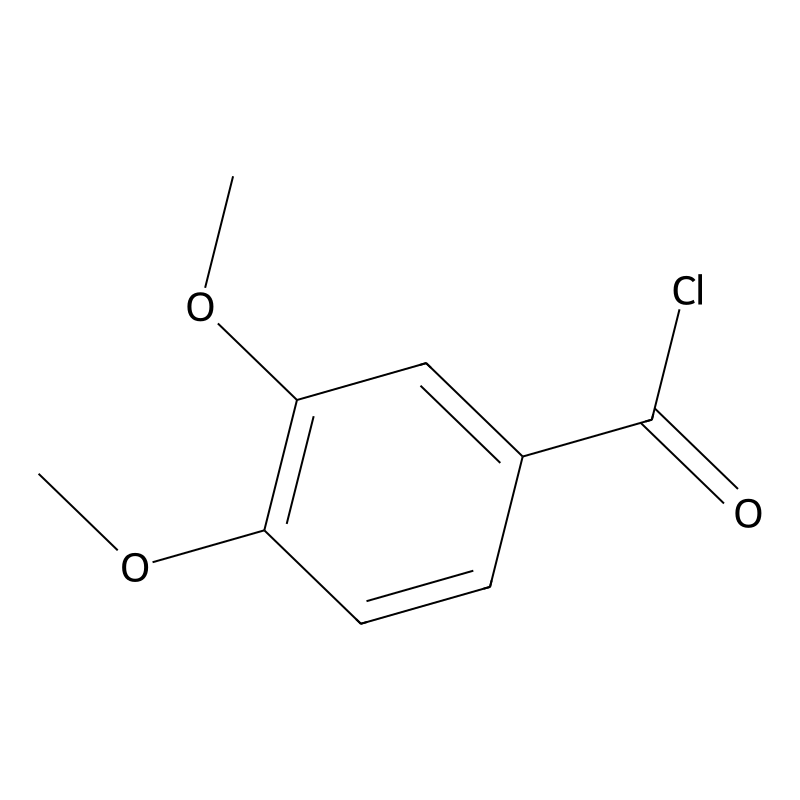

3,4-Dimethoxybenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds

,4-Dimethoxybenzoyl chloride, a chemical compound, has been used as a building block in the synthesis of various organic compounds. These syntheses are often conducted in research laboratories for various purposes, such as developing new materials, pharmaceuticals, or catalysts.

Here are some specific examples of its application in scientific research:

- Synthesis of bioactive oxazoles: 3,4-Dimethoxybenzoyl chloride was used as a starting material in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer. These oxazoles are a class of heterocyclic compounds with potential biological activities, and this research aimed to explore their properties. )

- Synthesis of amides: 3,4-Dimethoxybenzoyl chloride was also employed in the synthesis of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide. Amides are a diverse group of organic compounds with various applications in research and industry. This particular study likely focused on the properties or potential uses of this specific amide. Source: Sigma-Aldrich product information:

3,4-Dimethoxybenzoyl chloride is an organic compound with the molecular formula and a molecular mass of approximately 200.62 g/mol. It is characterized by the presence of two methoxy groups (-OCH₃) at the 3 and 4 positions of a benzoyl chloride structure. The compound appears as a colorless to pale yellow liquid and has a boiling point of around 290 °C and a melting point between 68-69 °C . It is also known by various names, including benzoyl chloride, 3,4-dimethoxy- and veratroyl chloride .

- Highly corrosive: Causes severe skin burns and eye damage.

- Suspected mutagen: May cause genetic defects.

- Reacts with water: Releases corrosive hydrochloric acid fumes [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place under inert gas.

- Properly dispose of waste according to local regulations.

The synthesis of 3,4-dimethoxybenzoyl chloride typically involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride in a solvent such as tetrahydrofuran. The general procedure includes:

- Dissolving 1.821 grams of 3,4-dimethoxybenzoic acid in 40 mL of tetrahydrofuran.

- Adding 0.5 mL of N,N-Dimethylformamide and stirring at room temperature for 30 minutes.

- Gradually adding 3 grams of thionyl chloride while continuing to stir for an additional eight hours.

- Post-treatment and purification yield approximately 82-83% of the desired product .

3,4-Dimethoxybenzoyl chloride finds applications primarily in organic synthesis as an acylating agent. It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals where specific functional groups are required for further chemical transformations. Its derivatives may also be explored for use in materials science and polymer chemistry due to their reactive nature .

While specific interaction studies on 3,4-dimethoxybenzoyl chloride are scarce, related compounds have been investigated for their interactions with various biological targets. For instance, studies on similar acyl chlorides indicate potential interactions with enzymes involved in metabolic pathways or as inhibitors in biochemical assays. Further research could elucidate its specific interactions within biological systems .

Several compounds share structural similarities with 3,4-dimethoxybenzoyl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C7H5ClO | Simple structure without methoxy groups |

| Veratric Acid Chloride | C10H12ClO3 | Contains additional methoxy group at position 5 |

| 3-Methoxybenzoyl Chloride | C9H9ClO2 | Only one methoxy group at position 3 |

| 4-Methoxybenzoyl Chloride | C9H9ClO2 | Only one methoxy group at position 4 |

Uniqueness: The presence of two methoxy groups at both the meta and para positions distinguishes 3,4-dimethoxybenzoyl chloride from its counterparts, potentially affecting its reactivity and biological properties compared to simpler benzoyl chlorides or other derivatives.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive